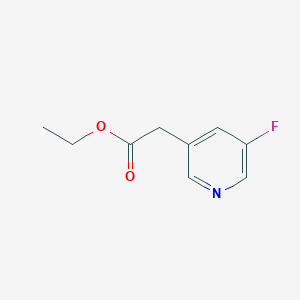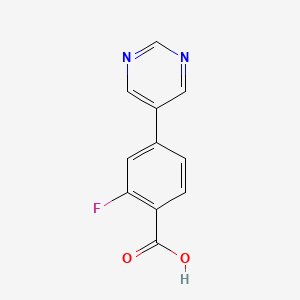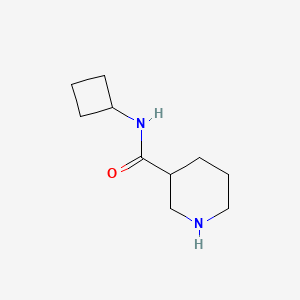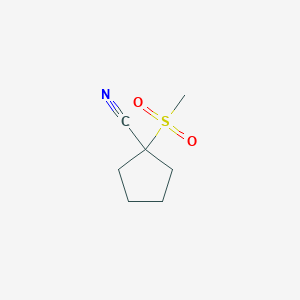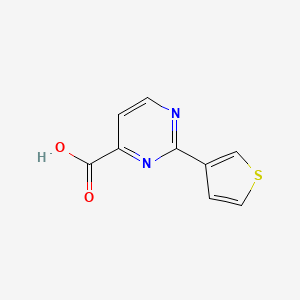
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
Overview
Description
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2S and a molecular weight of 206.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid, often involves heterocyclization of various substrates . One method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, which is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid can be analyzed using spectroscopic methods such as IR, NMR, and UV-Vis . The compound contains a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Scientific Research Applications
Antimicrobial and Antifungal Activities
One of the primary applications of thiophene-pyrimidine derivatives is in the development of novel antimicrobial agents. Studies demonstrate that these compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from thiophene-pyrimidine showed promising antimicrobial activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species including Candida albicans and Aspergillus niger, suggesting their potential as antimicrobial agents (Patel & Patel, 2017).
Antioxidant and Anti-inflammatory Activities
Thiophene-pyrimidine derivatives have also been explored for their antioxidant and anti-inflammatory properties. Research indicates that chalcone-based thiophene derivatives exhibit potent antioxidant and anti-inflammatory activities, highlighting their therapeutic potential in managing oxidative stress and inflammation-related diseases (Shehab, Abdellattif, & Mouneir, 2018).
Synthesis of Novel Compounds
The structural versatility of thiophene-pyrimidine allows for the synthesis of a variety of novel compounds with potential biological and pharmacological applications. For example, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives were synthesized, displaying mild antimicrobial activities, suggesting their utility in medicinal chemistry (Gomha et al., 2018).
Liquid Crystalline Materials
Derivatives of thiophene-pyrimidine have been found to exhibit liquid crystalline properties, making them of interest in the field of materials science. For instance, the introduction of heterocyclic rings into thiophene-pyrimidine structures resulted in compounds exhibiting a range of tilted smectic phases, indicating their potential application in the development of liquid crystalline materials (Sharma, Lacey, & Wilson, 2003).
Quantum Chemical Investigations
Thiophene-pyrimidine derivatives have also been explored for their electronic and photophysical properties through quantum chemical investigations. Such studies provide insights into the charge transfer properties and non-linear optical (NLO) activities of these compounds, suggesting their applicability in optoelectronic devices (Irfan, 2014).
properties
IUPAC Name |
2-thiophen-3-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIGPXIQZKIXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



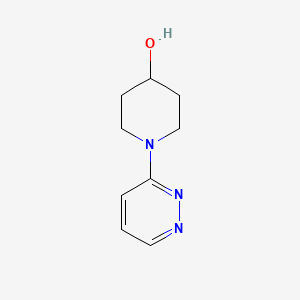
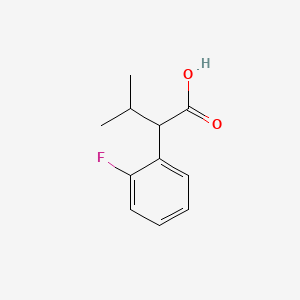
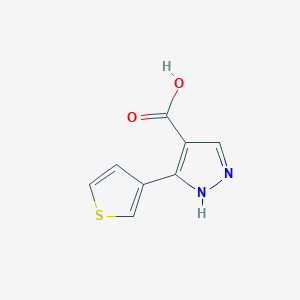
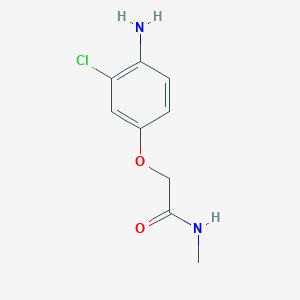
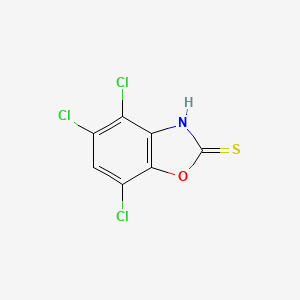

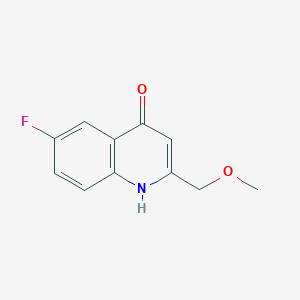
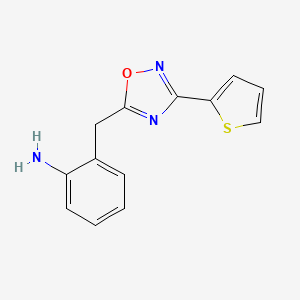
![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)
![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)
